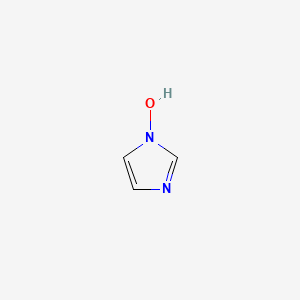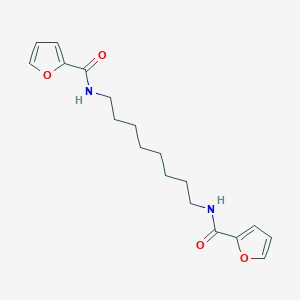
3-Isopropoxybenzofuran-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxybenzofuran-2-carboxylicacid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a methylethoxy group attached to the benzofuran ring, which influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxybenzofuran-2-carboxylicacid typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with acid catalysts.
Introduction of Methylethoxy Group: The methylethoxy group can be introduced via etherification reactions using appropriate alkylating agents like isopropyl bromide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the benzofuran derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring, influenced by the presence of the methylethoxy and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
3-Isopropoxybenzofuran-2-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Isopropoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, such as those involved in inflammation or microbial growth, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzofurancarboxylic acid: Lacks the methylethoxy group, resulting in different chemical properties and reactivity.
3-Methoxy-2-benzofurancarboxylic acid: Contains a methoxy group instead of a methylethoxy group, leading to variations in its chemical behavior.
Uniqueness
3-Isopropoxybenzofuran-2-carboxylicacid is unique due to the presence of the methylethoxy group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-propan-2-yloxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-7(2)15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h3-7H,1-2H3,(H,13,14) |
InChI-Schlüssel |
XAGFBPDWZBXKKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(OC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE](/img/structure/B8770527.png)





![methyl 3-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8770571.png)
![4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B8770580.png)



![2-Chlorobenzo[d]oxazole-4-carbonitrile](/img/structure/B8770611.png)


